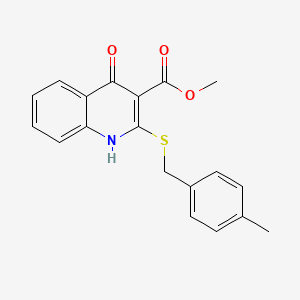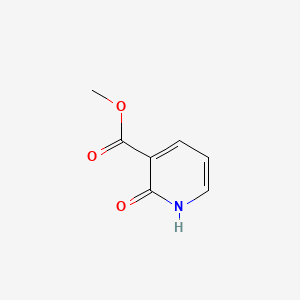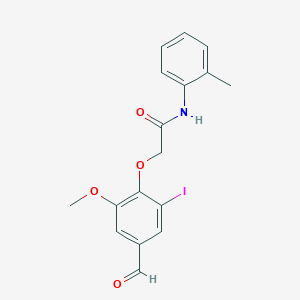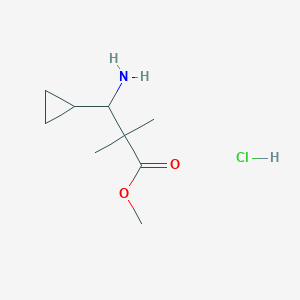![molecular formula C12H10N2O2 B2875953 2-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]acetonitrile CAS No. 695150-91-5](/img/structure/B2875953.png)
2-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]acetonitrile” is a chemical compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidin-2,5-dione group attached to a phenyl group, which is further connected to an acetonitrile group .Applications De Recherche Scientifique
Anticonvulsant Research
2-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]acetonitrile: has been studied for its potential as an anticonvulsant. Researchers have synthesized a series of hybrid compounds with this structure to evaluate their efficacy in animal seizure models, such as the maximal electroshock (MES) test and the psychomotor 6 Hz seizure model in mice . These studies aim to develop new, more effective, and safer therapeutics for epilepsy, a neurological disorder characterized by a high level of drug resistance.
Pain Management
The same compounds have shown activity in pain models, indicating potential applications in pain management. They have been effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin-induced neuropathic pain model in mice . This suggests a dual application in both neurological and pain management research.
Monoclonal Antibody Production
In the field of biotechnology, derivatives of this compound have been found to improve monoclonal antibody production in Chinese hamster ovary cell cultures . This is significant for medication supply and medical cost reduction, as monoclonal antibodies are crucial for various therapeutic applications.
Chemical Engineering
The compound’s derivatives have been used to enhance cell-specific productivity in batch cultures, which is a key aspect of chemical engineering and industrial bioprocessing . This application is particularly relevant for the optimization of bioreactors and the scaling up of biochemical production processes.
Medicinal Chemistry
In medicinal chemistry, the focus has been on the development of multitargeted compounds derived from this structure, serving as candidates for effective anticonvulsants and antinociceptive agents . The research involves designing molecules that can interact with multiple targets to treat complex diseases like epilepsy and chronic pain.
Analytical Chemistry
The compound has been utilized in the synthesis of precursors for radio ligands used in PET imaging systems . This application is crucial for the development of advanced diagnostic tools and contributes to the field of analytical chemistry by providing new methods for disease detection and monitoring.
Mécanisme D'action
Target of Action
It’s known that this compound belongs to a group of pyrrolidine-2,5-dione derivatives , which are often associated with various biological activities.
Mode of Action
Studies on similar compounds suggest that they might interact with their targets through inhibition of calcium currents mediated by cav 12 (L-type) channels .
Pharmacokinetics
It’s known that this compound has high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of cyp3a4, cyp2d6, and cyp2c9 isoforms of cytochrome p450 . These properties suggest a favorable pharmacokinetic profile.
Result of Action
Studies on similar compounds suggest that they might have anticonvulsant properties . One of the compounds in this group showed potent anticonvulsant activity and a favorable safety profile in animal seizure models .
Propriétés
IUPAC Name |
2-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-8-7-9-1-3-10(4-2-9)14-11(15)5-6-12(14)16/h1-4H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBFWFQGWQKLSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2875872.png)

![(Z)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2875874.png)

![3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2875882.png)



![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile](/img/structure/B2875888.png)
![N-(3-acetylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2875889.png)


